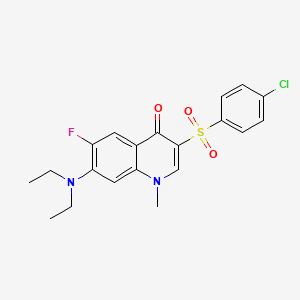
3-((4-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((4-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound . The molecule also contains a sulfonyl group attached to a chlorophenyl group, and a diethylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinolinone group would form a bicyclic structure with a nitrogen atom in one of the rings. The sulfonyl group would likely be attached to the quinolinone ring via a carbon atom, and the diethylamino group would be attached to another carbon atom on the quinolinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its reactivity, while the diethylamino group might influence its basicity .Scientific Research Applications
Antibacterial Applications
Research has identified compounds with structural similarities to "3-((4-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one" as potent antibacterial agents. A study highlighted a compound with broad antibacterial activity, underlining the potential for similar compounds to be used in systemic infections (Goueffon et al., 1981). This indicates the relevance of such compounds in developing new antibacterial therapies.
Structural and Chemical Properties
The structural and chemical properties of related compounds have been extensively studied. For instance, derivatives of 4-fluoro-5-sulfonylisoquinoline have been analyzed for their crystal structure, revealing insights into steric effects and molecular conformations (Ohba et al., 2012). These findings are crucial for understanding how modifications to the chemical structure can influence biological activity and drug design.
Anticancer and Antimalarial Effects
The compound's framework has been utilized to synthesize derivatives with significant anticancer and antimalarial effects. A study reported the synthesis of quinoline derivatives demonstrating potent antimalarial activity in mice, showcasing the therapeutic potential of such compounds in treating malaria (Kesten et al., 1987). Furthermore, quinoline-derived sulfonyl analogs have been designed and synthesized, with some displaying effective cytotoxicity against breast tumor cell lines, suggesting their utility in cancer treatment (Solomon et al., 2019).
Synthesis of Bioactive Molecules
Compounds similar to "3-((4-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one" have been synthesized for biological and pharmacological screening, highlighting their potential in discovering new drugs with antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3S/c1-4-24(5-2)18-11-17-15(10-16(18)22)20(25)19(12-23(17)3)28(26,27)14-8-6-13(21)7-9-14/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBVHRZPERPTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


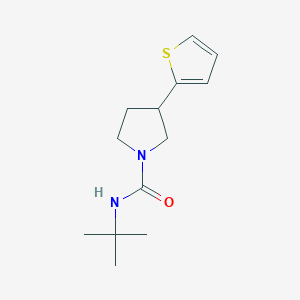
![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2606618.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone](/img/structure/B2606619.png)
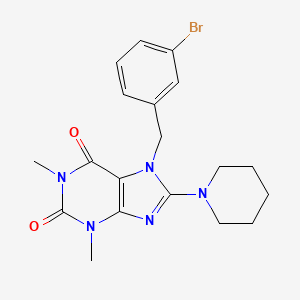
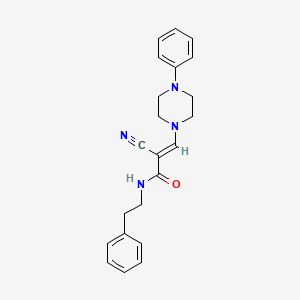
![5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2606623.png)
![Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate](/img/structure/B2606625.png)

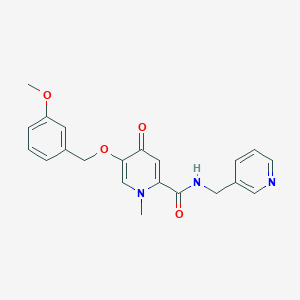
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2606633.png)

![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606635.png)
![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2606636.png)